REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].O.[C:16]1([O:24][CH3:25])[C:17](=[CH:20][CH:21]=[CH:22][CH:23]=1)[O:18][CH3:19]>>[CH3:10][O:9][C:8]1[CH:7]=[CH:6][C:5]([CH2:11][C:12]([C:22]2[CH:21]=[CH:20][C:17]([O:18][CH3:19])=[C:16]([O:24][CH3:25])[CH:23]=2)=[O:14])=[CH:4][C:3]=1[O:2][CH3:1]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
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Name
|
polyphosphoric acid
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Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(OC)=CC=CC1)OC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the product was collected
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Type
|
CUSTOM
|
Details
|
recrystallized from aqueous ethanol
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |